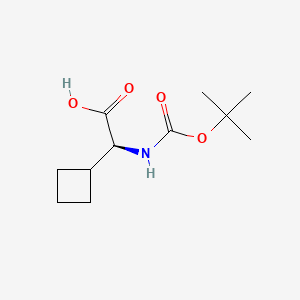

Boc-L-cyclobutylglycine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164281 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155905-77-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Boc-L-cyclobutylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-cyclobutylglycine ((S)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a cyclobutyl moiety offers unique conformational constraints and lipophilic character, which can enhance the metabolic stability, bioavailability, and potency of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as PI3K inhibitors.

Core Chemical Properties

This compound is a white crystalline solid that is stable under standard room temperature conditions.[1] Its key physical and chemical properties are summarized in the table below. These values are critical for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Reference(s) |

| CAS Number | 155905-77-4 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3] |

| Molecular Weight | 229.27 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [1] |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | [2][3] |

| Boiling Point (Predicted) | 379.1 ± 25.0 °C at 760 mmHg | [2][3] |

| pKa (Predicted) | 4.06 ± 0.10 | [3] |

| Storage Conditions | Sealed in a dry, cool, well-ventilated place. | [1][3] |

Synthesis and Characterization

General Synthesis Protocol

The most common method for the synthesis of this compound involves the N-protection of the parent amino acid, L-cyclobutylglycine, using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is a standard procedure for protecting the amino group, allowing for subsequent carboxyl group modifications, such as in peptide coupling reactions.[1][4][5]

Materials:

-

L-cyclobutylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))

-

Solvent system (e.g., 1:1 Dioxane/Water, Acetone/Water, or Tetrahydrofuran/Water)

-

5% aqueous Citric Acid or Potassium Hydrogen Sulfate solution

-

Ethyl Acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-cyclobutylglycine (1.0 eq) in the chosen solvent system.

-

Basification: Add the base (1.5-2.0 eq) to the solution and stir until the amino acid is fully dissolved.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture. The reaction is typically conducted at room temperature or initiated at 0°C and allowed to warm to room temperature.[5]

-

Reaction Monitoring: Stir the mixture for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Solvent Removal): If a water-miscible organic solvent was used (e.g., dioxane, acetone), remove it under reduced pressure.

-

Extraction (By-product Removal): Wash the remaining aqueous solution with a non-polar organic solvent like pentane or diethyl ether to remove unreacted (Boc)₂O and the by-product, tert-butanol.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using a cold 5% citric acid or potassium hydrogen sulfate solution. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting product, often an oil or solid, can be purified further by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.[4]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of the tert-butyl group (a characteristic singlet around 1.4 ppm), the cyclobutyl protons, and the α-proton of the amino acid backbone.

-

¹³C NMR: Would show characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), as well as the carbons of the cyclobutyl ring and the α-carbon.[6][7]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the compound. The expected mass for the molecular ion [M-H]⁻ would be approximately 228.12 Da.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the L-configured final product.

Stability and Reactivity

This compound is relatively stable under normal storage conditions.[1] The key to its reactivity lies in the tert-butoxycarbonyl (Boc) protecting group.

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group to many others used in multi-step synthesis.

-

Reactivity (Deprotection): The primary reactivity involves the acid-labile nature of the Boc group. It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in dioxane, to liberate the free amine. This deprotection is a fundamental step in solid-phase peptide synthesis (SPPS).

Applications in Drug Discovery

The unique structural properties of this compound make it a valuable building block for drug development. Non-natural amino acids are frequently incorporated into peptide-based drugs to improve their pharmacokinetic profiles by increasing resistance to proteolytic degradation.

A notable application of this compound is as an intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, and survival.[8][9] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound can be used to construct the core scaffolds of novel kinase inhibitors designed to specifically target this pathway.

The PI3K/Akt/mTOR Signaling Pathway

The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway and highlights the intervention point for inhibitors.

Safety Information

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to avoid skin and eye contact.[1] While specific toxicity data is limited, compounds of this class are generally handled as potential irritants.

Conclusion

This compound is a specialized chemical reagent with significant value for the pharmaceutical and biotechnology industries. Its defined chemical properties, straightforward synthesis, and the unique structural features it imparts make it an important tool for the design and synthesis of advanced peptide therapeutics and small molecule inhibitors. A thorough understanding of its characteristics is essential for its effective application in the development of next-generation medicines targeting critical disease pathways like PI3K/Akt/mTOR.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

A Technical Guide to Boc-L-cyclobutylglycine: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-cyclobutylglycine (Boc-L-cyclobutylglycine), a non-proteinogenic amino acid analog increasingly utilized in peptide synthesis and drug discovery. This document details its physicochemical properties and outlines a general synthetic protocol.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below, providing essential data for experimental design and stoichiometric calculations.

| Property | Value | Citation |

| Chemical Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Density | 1.169 g/cm³ | [1] |

| Boiling Point | 379.097 °C at 760 mmHg | [1] |

| Flash Point | 183.072 °C | [1] |

Synthetic Protocol: Boc Protection of L-Cyclobutylglycine

The synthesis of this compound is typically achieved through the protection of the amino group of L-cyclobutylglycine using di-tert-butyl dicarbonate (Boc₂O). This standard procedure is widely applicable for the Boc-protection of various amino acids.

General Experimental Procedure

-

Dissolution: L-cyclobutylglycine is dissolved in a suitable solvent system, often a mixture of an organic solvent such as dioxane or tetrahydrofuran (THF) and an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate solution).

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 molar equivalents, is added to the solution of the amino acid.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Upon completion, the reaction mixture is typically acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute hydrochloric acid).

-

Extraction: The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

This straightforward protocol provides a reliable method for the preparation of this compound, a key building block for the synthesis of novel peptides and peptidomimetics in drug development programs.[2]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of Boc-protected amino acids, a process central to peptide chemistry.

General workflow for the Boc protection of an amino acid.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-L-cyclobutylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-L-cyclobutylglycine, a non-proteinogenic amino acid derivative crucial in the development of peptidomimetics and other pharmaceuticals. This document outlines detailed experimental protocols for the multi-step synthesis, starting from the enantioselective preparation of the parent amino acid, L-cyclobutylglycine, followed by its N-terminal protection. Purification strategies and expected analytical data are also presented.

Introduction

This compound ((S)-2-(((tert-butoxy)carbonyl)amino)-2-cyclobutylacetic acid) is a valuable building block in medicinal chemistry. The cyclobutyl moiety introduces conformational constraints and lipophilicity into peptide structures, which can lead to enhanced metabolic stability, receptor affinity, and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability in various reaction conditions and its facile removal under acidic conditions, making it ideal for solid-phase and solution-phase peptide synthesis.

This guide details a reliable synthetic route and purification protocol, providing researchers with the necessary information to produce high-purity this compound for their research and development needs.

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process. The first stage involves the enantioselective synthesis of the free amino acid, L-cyclobutylglycine. The second stage is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocols

A common and effective method for obtaining enantiomerically pure L-amino acids is the enzymatic resolution of a racemic N-acetyl derivative.

3.1.1. Synthesis of N-Acetyl-DL-cyclobutylglycine

-

Materials: DL-cyclobutylglycine, Acetic Anhydride, Sodium Hydroxide.

-

Procedure:

-

Dissolve DL-cyclobutylglycine (1 eq.) in a 1 M sodium hydroxide solution (3 eq.) at 0-5 °C.

-

Slowly add acetic anhydride (1.5 eq.) dropwise while maintaining the temperature below 10 °C and the pH between 9 and 10 by the concurrent addition of 4 M NaOH.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture to pH 2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Acetyl-DL-cyclobutylglycine.

-

3.1.2. Enzymatic Resolution

-

Materials: N-Acetyl-DL-cyclobutylglycine, Aminoacylase I, Lithium Hydroxide.

-

Procedure:

-

Dissolve N-Acetyl-DL-cyclobutylglycine in deionized water and adjust the pH to 7.0 with a dilute solution of lithium hydroxide.

-

Add Aminoacylase I (enzyme loading will depend on the specific activity of the enzyme, typically 1-2% by weight of the substrate).

-

Incubate the mixture at 37 °C for 24-48 hours, maintaining the pH at 7.0 by the periodic addition of dilute LiOH.

-

Monitor the reaction for the formation of the free L-amino acid.

-

Upon completion, acidify the solution to pH 5 with acetic acid to precipitate the denatured enzyme.

-

Centrifuge or filter to remove the enzyme. The filtrate contains L-cyclobutylglycine and N-Acetyl-D-cyclobutylglycine.

-

3.1.3. Separation

-

Procedure:

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the concentrated solution to 2 with concentrated HCl.

-

Extract the N-Acetyl-D-cyclobutylglycine with ethyl acetate. The aqueous layer now contains the hydrochloride salt of L-cyclobutylglycine.

-

The aqueous solution can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point of L-cyclobutylglycine to precipitate the free amino acid.

-

This procedure follows the well-established Schotten-Baumann conditions for N-protection of amino acids.

-

Materials: L-cyclobutylglycine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Bicarbonate (NaHCO₃), Dioxane, Water, Ethyl Acetate, Citric Acid.

-

Procedure:

-

Dissolve L-cyclobutylglycine (1.0 eq.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq.) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M citric acid solution.

-

Extract the product, this compound, with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude this compound is typically a white solid or a viscous oil.[1] Purification is generally achieved through crystallization.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or toluene.

-

Add a non-polar solvent, such as hexane or petroleum ether, dropwise until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the white crystalline solid by vacuum filtration.[1]

-

Wash the crystals with cold hexane and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | White crystalline solid | [1] |

| CAS Number | 155905-77-4 |

Table 1: Physicochemical Properties of this compound

| Reaction Stage | Product | Typical Yield | Purity (by HPLC) |

| Boc Protection | This compound | 85-95% | >98% |

| Purification | Crystalline this compound | >90% recovery | >99.5% |

Table 2: Expected Yields and Purity

Workflow and Logic Diagrams

Safety Information

Standard laboratory safety precautions should be followed.[1] This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The synthesis and purification of this compound can be achieved through a robust and reproducible process. The key steps involve the enantioselective preparation of the starting amino acid, followed by a standard Boc protection reaction. The purification via crystallization yields a product of high purity suitable for use in peptide synthesis and other applications in drug discovery and development. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical entity.

References

Boc-L-cyclobutylglycine CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-L-cyclobutylglycine, a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. Its unique cyclobutyl moiety offers steric hindrance and conformational constraints, making it a valuable building block for developing novel peptides and peptidomimetics with enhanced stability and biological activity.

Core Data

Chemical Identity and Properties

| Parameter | Value | Source |

| CAS Number | 155905-77-4 | [1] |

| Synonyms | (S)-2-((tert-butoxycarbonyl)amino)-2-cyclobutylacetic acid, BOC-S-CYCBUGLY-OH, (S)-N-ALPHA-T-BUTYLOXYCARBONYL-CYCLOBUTYLGLYCINE | [1] |

| Molecular Formula | C11H19NO4 | [1][2] |

| Molecular Weight | 229.27 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, Room Temperature; -20°C for long-term storage | [1][2] |

Predicted Physicochemical Properties

| Parameter | Predicted Value |

| Boiling Point | 379.1±25.0 °C |

| Density | 1.169±0.06 g/cm3 |

| pKa | 4.06±0.10 |

Supplier Information

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table lists several potential suppliers. It is recommended to contact the suppliers directly for current pricing, availability, and purity specifications.

| Supplier | Website (Illustrative) |

| MedChemExpress | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

| Chongqing Chemdad Co., Ltd | --INVALID-LINK-- |

| GlpBio | --INVALID-LINK-- |

| AdooQ Bioscience | --INVALID-LINK-- |

Experimental Protocols

Representative Synthesis of this compound

This procedure involves the reaction of L-cyclobutylglycine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Materials:

-

L-cyclobutylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M HCl solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-cyclobutylglycine in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate or triethylamine to the solution to raise the pH to approximately 9-10.

-

Boc-Protection: Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

-

Predicted Analytical Data

The following table outlines the expected analytical data for this compound based on its chemical structure. Researchers should always confirm the identity and purity of their materials with their own analytical data.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the cyclobutyl ring protons (multiplets), the alpha-proton (doublet), and the NH proton (broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the carbons of the cyclobutyl ring and the alpha-carbon. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 230.13 and [M+Na]⁺ at m/z 252.11. |

| Purity (HPLC) | >95% (typical for commercial-grade material). |

Signaling Pathways and Experimental Workflows

This compound is a valuable building block in the synthesis of more complex molecules, such as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[2] The workflow for its use in solid-phase peptide synthesis (SPPS) is a key application.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Boc solid-phase peptide synthesis.

Synthesis of a Boc-Protected Amino Acid

Caption: Workflow for the synthesis of a Boc-protected amino acid.

References

Spectroscopic and Synthetic Profile of Boc-L-cyclobutylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Boc-L-cyclobutylglycine ((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylacetic acid). The information is curated for professionals in chemical research and drug development, offering a foundational understanding of this non-canonical amino acid derivative.

Spectroscopic Data

While specific, publicly available spectra for this compound are not readily found in comprehensive databases, the following tables summarize the expected and observed spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These values serve as a reference for the characterization of synthesized this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.45 | s | - |

| CH₂ (cyclobutyl) | 1.80 - 2.20 | m | - |

| CH (cyclobutyl) | ~2.50 | m | - |

| α-CH | ~4.20 | d | ~8.0 |

| NH | ~5.10 | d | ~8.0 |

| COOH | >10.0 | br s | - |

Note: Predicted values are based on typical ranges for Boc-protected amino acids and cyclobutyl moieties. The solvent is assumed to be CDCl₃ or DMSO-d₆. The broad singlet for the carboxylic acid proton may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~28.5 |

| C (CH₃)₃ | ~80.0 |

| C H₂ (cyclobutyl) | ~18.0, ~25.0 |

| C H (cyclobutyl) | ~40.0 |

| α-C H | ~58.0 |

| C =O (Boc) | ~155.0 |

| C =O (acid) | ~175.0 |

Note: Predicted values are based on analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amide) | 3300 - 3400 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=O (Urethane) | 1680 - 1710 | Strong |

| C-N Stretch | 1230 - 1250 | Medium |

| C-O Stretch | 1160 - 1170 | Strong |

Note: These are typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| Ion | m/z | Notes |

| [M+H]⁺ | 230.1387 | Calculated for C₁₁H₂₀NO₄⁺ |

| [M+Na]⁺ | 252.1206 | Calculated for C₁₁H₁₉NNaO₄⁺ |

| [M-C₄H₈]⁺ | 174.0817 | Loss of isobutylene from the Boc group. |

| [M-Boc+H]⁺ | 130.0862 | Loss of the entire Boc group. |

Note: The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The presented m/z values are for the protonated molecule and common adducts/fragments observed in electrospray ionization (ESI) mass spectrometry.

Experimental Protocol: Synthesis of this compound

The following is a general and widely accepted procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O). This method is applicable for the synthesis of this compound from L-cyclobutylglycine.

Materials:

-

L-cyclobutylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane (or a suitable solvent mixture like THF/water)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl) or saturated aqueous citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-cyclobutylglycine in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic pH (typically pH 9-10). This deprotonates the amino group, making it nucleophilic.

-

Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. The reaction is typically stirred for 12-24 hours.

-

Work-up:

-

Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate or hexane to remove any unreacted Boc₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl or a saturated citric acid solution. This protonates the carboxylic acid, making the product extractable into an organic solvent.

-

Extract the product into ethyl acetate (typically 3 times).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.

Caption: The relationship between different spectroscopic techniques and the structural confirmation of the compound.

Unlocking Novel Peptide Therapeutics: An In-depth Technical Guide to the Incorporation of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is continuously evolving, with a growing demand for highly specific and stable drug candidates. Peptides have emerged as a promising class of therapeutics due to their high potency and selectivity. However, native peptides often suffer from limitations such as poor metabolic stability and rapid clearance, hindering their clinical translation. The incorporation of unnatural amino acids (UAAs) into peptide synthesis offers a powerful strategy to overcome these challenges, enabling the rational design of peptide-based drugs with enhanced pharmacokinetic and pharmacodynamic properties.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of unnatural amino acids in modern peptide synthesis, with a focus on empowering researchers in drug discovery and development.

Unnatural amino acids, which are not found among the 20 proteinogenic amino acids, provide a vast chemical space for modifying peptide structure and function.[2] These modifications can range from simple alterations, such as N-methylation or the use of D-amino acids, to the introduction of complex functional groups for bioconjugation or photo-activation. By strategically incorporating UAAs, researchers can fine-tune the conformational properties of peptides, improve their resistance to proteolytic degradation, and introduce novel functionalities for targeted drug delivery and imaging.

Core Methodologies for UAA Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides, including those containing unnatural amino acids.[3][4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant approach in SPPS due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[5]

Experimental Workflow for UAA Incorporation via Fmoc-SPPS

The following diagram illustrates the typical workflow for incorporating a UAA into a peptide sequence using Fmoc-SPPS.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for UAA Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a generic Fmoc-protected unnatural amino acid.

Materials:

-

Fmoc-protected amino acids (standard and unnatural)

-

Rink Amide MBHA resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.

-

UAA Coupling:

-

In a separate vial, pre-activate the Fmoc-protected UAA (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 2-5 minutes.

-

Add the activated UAA solution to the resin.

-

Agitate the reaction mixture for 1-4 hours. The optimal coupling time can vary depending on the steric hindrance of the UAA.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates complete coupling. For N-substituted UAAs where the Kaiser test is not applicable, a chloranil test can be used.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes. This step is particularly important for long or difficult sequences to prevent the formation of deletion peptides.

-

Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet.

-

Wash the pellet with cold diethyl ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

-

Protocol 2: Incorporation of N-Methylated Amino Acids

The coupling of N-methylated amino acids can be challenging due to steric hindrance. This protocol provides optimized conditions for their incorporation.

Modifications to Standard Protocol:

-

Coupling Reagents: Use more potent coupling reagents such as HATU or PyAOP ( (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate).

-

Activation: Use a higher excess of the N-methylated amino acid (3-5 equivalents) and coupling reagents.

-

Coupling Time: Extend the coupling time to 2-4 hours or perform a double coupling.

-

Monitoring: Use the isatin test to monitor the coupling reaction, as the Kaiser test is not effective for secondary amines.

Quantitative Data on the Impact of UAA Incorporation

The strategic incorporation of UAAs can significantly enhance the therapeutic properties of peptides. The following tables summarize quantitative data from various studies, highlighting the improvements in stability, binding affinity, and synthesis yield.

Table 1: Enhanced Proteolytic Stability of UAA-Containing Peptides

| Peptide/Analog | Unnatural Amino Acid | Modification | Half-Life (t1/2) | Fold Improvement | Reference |

| Native GLP-1 | - | - | ~2 min (in vivo) | - | |

| Liraglutide | Arg34 -> Lys34(γ-Glu-C16) | Acylation | ~13 h (in vivo) | ~390 | |

| Semaglutide | Ala8 -> Aib, Lys26 -> Lys(γ-Glu-C18 diacid) | Aib substitution, Acylation | ~7 days (in vivo) | ~5040 | |

| PK20 | Tle9 | Isomer substitution | 31.75 h | - | [8] |

| [Ile9]PK20 | Ile9 | Native residue | - | - | [8] |

| GSH | - | - | 2.0 min | - | [9] |

| N-methylated Cys-GSH | N-methyl Cysteine | N-methylation | 33.6 min | 16.8 | [9] |

Table 2: Modulation of Receptor Binding Affinity with UAAs

| Peptide/Receptor | Unnatural Amino Acid | Modification | Binding Affinity (Kd or EC50) | Change in Affinity | Reference |

| GLP-1 / GLP-1R | - | - | EC50: ~1-10 nM (cAMP) | - | [10] |

| α/β-peptide 4 / GLP-1R | β-amino acid substitutions | Backbone modification | EC50: ~5-fold decrease (cAMP) | Lower Potency | [11] |

| Gb-1 / GP-2 | - | - | Kd: 68 nM | - | [12] |

| Gb-2 / GP-2 | - | - | Kd: 250 nM | - | [12] |

| Gb-3 / GP-2 | - | - | Kd: 272 nM | - | [12] |

| Wild-type Peptide / RBD | - | - | Kd: 1.2 µM | - | [13] |

| HA4 Mutant / RBD | - | - | Kd: 0.3 µM | 4-fold increase | [13] |

Table 3: Synthesis Yield of Peptides Containing UAAs

| Peptide | UAA Content | Synthesis Method | Crude Purity (%) | Final Yield (%) | Reference |

| Model Peptide | Single N-Me-D-Glu | Boc-SPPS | 50-70 | 15-30 (purified) | |

| 18A Peptide (20-mer) | None | Automated Fmoc-SPPS | >87 | 67 | [6] |

| GHRH(1-29) (29-mer) | None | Automated Fmoc-SPPS | >87 | 59 | [6] |

| Unnatural Peptides | Multiple UAAs | Ribosomal Synthesis | - | ~37% of natural peptide | [14] |

Application in Elucidating Signaling Pathways: The Case of GLP-1 Receptor Agonists

Unnatural amino acids are invaluable tools for dissecting complex biological signaling pathways. A prominent example is the study of G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

GLP-1R activation by its native ligand, GLP-1, initiates signaling through two main pathways: the Gs/cAMP pathway, which is primarily responsible for insulin secretion, and the β-arrestin pathway, which is involved in receptor desensitization and internalization, but also in G protein-independent signaling.[15][16][17] By incorporating UAAs into GLP-1 analogs, researchers can create "biased agonists" that preferentially activate one pathway over the other.[8][18] This allows for the deconvolution of the physiological roles of each pathway and the development of more targeted therapeutics with improved efficacy and reduced side effects.

The following diagram illustrates the biased signaling at the GLP-1R, where a UAA-modified GLP-1 analog preferentially activates the Gs/cAMP pathway while minimizing β-arrestin recruitment.

Conclusion

The incorporation of unnatural amino acids into peptide synthesis has revolutionized the field of peptide-based drug discovery.[19] This powerful technology provides medicinal chemists with an expansive toolkit to rationally design and synthesize novel therapeutic candidates with tailored properties. By leveraging the principles and methodologies outlined in this guide, researchers can unlock the full potential of unnatural amino acids to develop the next generation of highly effective and stable peptide therapeutics. The continued exploration of new unnatural amino acids and their applications will undoubtedly pave the way for innovative solutions to a wide range of diseases.

References

- 1. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic vs. Natural Peptides: Which Is Right for Your Study? [synapse.patsnap.com]

- 3. bachem.com [bachem.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. rsc.org [rsc.org]

- 8. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolonged signaling of backbone-modified glucagon‐like peptide‐1 analogues with diverse receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Role of the Boc Protecting Group in Organic Synthesis: A Technical Guide

Abstract

The tert-butyloxycarbonyl (Boc) group is one of the most pivotal and extensively utilized protecting groups in modern organic synthesis, particularly for the protection of amines.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals stems from its unique stability and cleavage characteristics. The Boc group is robust under a wide range of nucleophilic and basic conditions, as well as during catalytic hydrogenation, yet it can be readily and cleanly removed under mild acidic conditions.[3][4][5] This acid lability, which contrasts with the removal conditions for other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), makes the Boc group a cornerstone of orthogonal protection strategies, which are essential for the multi-step synthesis of complex molecules such as peptides and pharmaceuticals.[3][6][7] This guide provides an in-depth exploration of the Boc group, covering its reaction mechanisms, detailed experimental protocols, applications in peptide synthesis, and its role in orthogonal protection schemes.

Introduction

In multi-step organic synthesis, protecting groups are indispensable tools that temporarily mask a reactive functional group to prevent it from participating in undesired side reactions.[2] An ideal protecting group must be easy to introduce and remove in high yield and be stable under the specific reaction conditions where other functional groups are being manipulated.[2][7]

The tert-butyloxycarbonyl (Boc) group is an acyl-type protecting group that converts amines into carbamates.[2][3][8] This transformation effectively reduces the nucleophilicity and basicity of the amine nitrogen.[9] The popularity of the Boc group is primarily due to its convenient removal under mild acidic conditions, which generates volatile byproducts like carbon dioxide and isobutene, simplifying purification.[2][3] Its stability in the presence of bases and nucleophiles makes it an orthogonal partner to other key protecting groups, a feature critical for complex synthetic endeavors like Solid-Phase Peptide Synthesis (SPPS).[3][10]

The Chemistry of the Boc Protecting Group

Mechanism of Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][3][11] The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[11][12] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[13][14] This leaving group is unstable and subsequently decomposes into tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[11][13] While the reaction can proceed without a base, bases like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide are often used to neutralize the protonated amine formed during the reaction.[3][14]

Mechanism of Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][15][16] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[8][17] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][12][17] The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutene gas.[3][17] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is protonated under the acidic conditions to form its corresponding salt.[12][16][17]

Alternative deprotection methods include using Lewis acids or thermal conditions, which can be beneficial for substrates sensitive to strong protic acids.[1][18][19]

Experimental Protocols

General Protocol for N-Boc Protection of Amines

This protocol describes a standard and widely applicable method for the Boc protection of primary or secondary amines using di-tert-butyl dicarbonate.[11]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)[4][11]

-

Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate) (1.5 - 3.0 equiv)[5]

-

Standard laboratory glassware, magnetic stirrer

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

If using a base, add it to the solution and stir for a few minutes. For reactions sensitive to heat, cool the flask in an ice bath.[5]

-

Add di-tert-butyl dicarbonate to the mixture in one portion.

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[11]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[11]

General Protocol for N-Boc Deprotection (Acidic Conditions)

This protocol outlines a typical procedure for removing a Boc group using Trifluoroacetic Acid (TFA).

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)[20][21]

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., at a concentration of 0.1 M).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the TFA solution to the stirring mixture.

-

Allow the reaction to stir at room temperature for 1 to 4 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as the free amine or its salt.[1]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for N-Boc Protection of Various Amines

| Substrate | Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.15 | RT | 98 | [4] |

| Benzylamine | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.13 | RT | 95 | [4] |

| L-Phenylalanine | (Boc)₂O (1.1) | - | Water:Acetone (9.5:0.5) | 0.20 | RT | 96 | [4] |

| Generic Amine | (Boc)₂O (1.5) | TEA (3.0) | H₂O:THF (2:1) | 6 | 0 to RT | >90 | [5] |

| Generic Amine | (Boc)₂O (1.2) | NaHCO₃ (2.0) | Dioxane:H₂O (1:1) | 1-12 | RT | 85-95 |[11] |

Table 2: Typical Conditions for N-Boc Deprotection

| Substrate | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Boc-L-allo-End(Cbz)₂-OtBu | TFA (10 mL / 1 mmol) | Water (1 mL) | 3 h | RT | >95 (crude) | [3] |

| N-Boc Aniline | - | Water | 10 min | 90-100 | 95 | [18] |

| N-Boc Indole | - | Water | 12 min | 90-100 | 91 | [18] |

| N-Boc Phenethylamine | - | TFE | 30 min | 240 | 44 | [19] |

| Boc-protected amine | 4M HCl in Dioxane | Dioxane | 1-4 h | RT | Varies | [1] |

| Boc-protected amine | 20-30% TFA in DCM | DCM | 30 min | RT | >95 |[20] |

Applications in Organic Synthesis

Peptide Synthesis

The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a methodology pioneered by Bruce Merrifield.[22] In the classical "Boc/Bzl" SPPS strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while reactive side chains are protected with more acid-stable groups, such as benzyl (Bzl) ethers or esters.[6][21]

The SPPS cycle involves a series of iterative steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

-

Washing: The resin is washed to remove excess acid and byproducts.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. In the final step, a very strong acid, such as hazardous hydrogen fluoride (HF), is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[6][23][24] Although the milder Fmoc-based strategy is now more common, the Boc strategy remains advantageous for the synthesis of long or difficult, aggregation-prone peptides.[21][]

Orthogonal Protection Strategies

Orthogonality is a critical concept in complex synthesis, referring to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering chemical conditions.[6][20] The Boc group is a key component of many orthogonal schemes due to its unique acid lability. It forms a powerful orthogonal set with:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Removed with a mild base (e.g., piperidine).[3][6]

-

Cbz (Carboxybenzyl) group: Removed by catalytic hydrogenation (H₂/Pd-C).[3][6][12]

-

Alloc (Allyloxycarbonyl) group: Removed with a transition metal catalyst (e.g., Pd(0)).[3]

This orthogonality allows for precise, stepwise manipulation of a molecule. For example, in the synthesis of a complex molecule with multiple amine groups, one can be protected with Boc, another with Fmoc, and a third with Cbz. Each amine can then be selectively deprotected and reacted without affecting the others, enabling the synthesis of highly complex structures.[3][12]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a versatile and indispensable tool in organic synthesis. Its robustness under basic and nucleophilic conditions, combined with its clean and facile removal under mild acid, provides chemists with a reliable method for managing the reactivity of amines. Its central role in the historical development and continued practice of solid-phase peptide synthesis highlights its significance. Furthermore, its compatibility with other classes of protecting groups makes it a cornerstone of orthogonal strategies, enabling the efficient and controlled synthesis of complex, multifunctional molecules that are central to research, medicine, and materials science. A thorough understanding of its chemistry and application is essential for any professional in the field of synthetic organic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 15. genscript.com [genscript.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 18. mcours.net [mcours.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 24. researchgate.net [researchgate.net]

Conformational Analysis of Cyclobutyl-Containing Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl-containing amino acids represent a unique class of non-natural amino acids that introduce conformational constraints into peptides and peptidomimetics, influencing their secondary structure and biological activity. Understanding the three-dimensional structure and conformational preferences of these cyclic residues is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the conformational analysis of cyclobutyl-containing amino acids, detailing the experimental and computational methodologies employed to elucidate their structural landscape. The guide presents a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to provide a holistic understanding of the conformational dynamics of these valuable building blocks.

Introduction to the Conformational Landscape of Cyclobutane

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[1][2] This puckering is characterized by a "butterfly" or "bent" geometry where one carbon atom deviates from the plane formed by the other three.[3] The degree of puckering and the barrier to ring inversion are influenced by the nature and position of substituents on the ring.[4][5] For cyclobutyl-containing amino acids, the amino and carboxyl groups, along with any side-chain mimics, significantly influence the conformational preferences of the four-membered ring.

The two primary puckered conformations are the equatorial and axial forms, referring to the position of a substituent relative to the approximate plane of the ring. The interplay between these conformers is a key aspect of the conformational analysis of cyclobutyl amino acids.

Experimental Methodologies for Conformational Analysis

A multi-faceted experimental approach is crucial for a thorough conformational analysis. This typically involves a combination of NMR spectroscopy for solution-state analysis and X-ray crystallography for solid-state characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[6][7][8] For cyclobutyl-containing amino acids, ¹H and ¹³C NMR are instrumental in defining the ring's conformation.

Key NMR Parameters:

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[2][9][10][11][12] By measuring the ³J values of the cyclobutane ring protons, it is possible to estimate the dihedral angles and thus the degree of ring puckering.

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can, therefore, provide crucial distance restraints to define the relative orientation of substituents and the overall ring conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the cyclobutyl-containing amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[13][14]

-

Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.[15]

-

For quantitative measurements, degas the sample to remove dissolved oxygen, which can affect relaxation times.[15]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify proton resonances.

-

Perform two-dimensional correlation experiments such as COSY (Correlation Spectroscopy) to identify spin-spin coupling networks and assign proton resonances within the cyclobutane ring.

-

Acquire a 2D NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time appropriate for the size of the molecule (typically 200-800 ms) to obtain through-space correlations.

-

For detailed analysis of coupling constants, high-resolution 1D ¹H spectra or 2D J-resolved spectra may be necessary.

-

-

Data Analysis:

-

Integrate and analyze the ¹H NMR spectrum to determine chemical shifts and coupling constants.

-

Use the measured ³J values in conjunction with the Karplus equation to estimate the dihedral angles of the cyclobutane ring protons.[9][10][11][12]

-

Analyze the NOESY/ROESY spectrum to identify key through-space interactions. The presence or absence of specific NOEs can help differentiate between different puckered conformations and the orientation of substituents.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[16][17] This technique is invaluable for obtaining precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule in a low-energy conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Grow single crystals of the cyclobutyl-containing amino acid of suitable size and quality (typically 0.1-0.5 mm in all dimensions). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[18]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[19] A complete dataset is obtained by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build and refine the molecular model against the experimental data to obtain the final structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.[20]

-

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for exploring the conformational energy landscape of molecules and complementing experimental data.[13][21]

Density Functional Theory (DFT) Calculations

DFT calculations are used to determine the relative energies of different conformers and the energy barriers between them. This provides a detailed picture of the potential energy surface and the thermodynamically preferred conformations.

Computational Protocol: DFT Calculations

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of the cyclobutyl amino acid.

-

-

Geometry Optimization:

-

Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[21]

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

-

-

Transition State Search:

-

To determine the energy barriers for interconversion between conformers, locate the transition state structures connecting them using methods like synchronous transit-guided quasi-Newton (STQN).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational space and the determination of conformational populations in a simulated solution environment.[22]

Computational Protocol: Molecular Dynamics Simulations

-

System Setup:

-

Generate the initial coordinates of the cyclobutyl amino acid in a chosen conformation.

-

Select an appropriate force field for the simulation. For non-natural amino acids, specialized force fields or parameterization may be required.[23]

-

Solvate the molecule in a periodic box of explicit solvent (e.g., water) and add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the time evolution of key structural parameters, such as dihedral angles and puckering coordinates.

-

Calculate the population of different conformational states by clustering the trajectory based on structural similarity.

-

Calculate average properties, such as coupling constants and NOE distances, from the simulation trajectory for comparison with experimental data.

-

Data Presentation: Quantitative Conformational Data

The following tables summarize representative quantitative data obtained from a synergistic experimental and computational conformational analysis of a generic 2-substituted cyclobutane-α-amino acid derivative.

Table 1: Key Dihedral Angles (in degrees) from X-ray, NMR, and DFT

| Dihedral Angle | X-ray (Solid State) | NMR (Solution) | DFT (Gas Phase) |

| C1-C2-C3-C4 | 25.5 | ~28 | 29.1 |

| H1-C1-C2-H2 (cis) | 155.0 | ~150 | 152.3 |

| H1-C1-C2-H2' (trans) | -85.0 | ~-90 | -87.7 |

| N-Cα-C1-C2 | -175.2 | - | -178.5 |

| C'-Cα-C1-C4 | 65.8 | - | 63.2 |

Note: NMR-derived dihedral angles are often estimated from coupling constants and may represent an average over rapidly interconverting conformers.

Table 2: Representative ³J Coupling Constants (in Hz) and Calculated Dihedral Angles

| Coupled Protons | Experimental ³J (Hz) | Calculated Dihedral Angle (°) |

| H1-H2 (cis) | 8.5 | ~150 |

| H1-H2' (trans) | 3.2 | ~-90 |

| H2-H3 (cis) | 9.1 | ~155 |

| H2-H3' (trans) | 2.8 | ~-85 |

Table 3: Relative Conformational Energies (in kcal/mol) from DFT Calculations

| Conformer | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) |

| Equatorial-Puckered | 0.00 | 0.00 |

| Axial-Puckered | 1.25 | 1.10 |

| Planar (Transition State) | 4.50 | 4.35 |

Visualization of Workflows and Relationships

Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for the comprehensive conformational analysis of cyclobutyl-containing amino acids.

Caption: Integrated workflow for conformational analysis.

Relationship between Puckered Conformers

This diagram illustrates the energetic relationship between the planar transition state and the puckered ground states of a monosubstituted cyclobutane ring.

Caption: Energy profile of cyclobutane ring puckering.

Conclusion

The conformational analysis of cyclobutyl-containing amino acids is a critical step in understanding their structural influence on peptides and in the design of novel bioactive molecules. A synergistic approach, combining the solution-state insights from NMR spectroscopy, the precise solid-state structure from X-ray crystallography, and the detailed energetic and dynamic information from computational modeling, provides a comprehensive understanding of their conformational landscape. The methodologies and data presented in this guide offer a robust framework for researchers in drug discovery and chemical biology to effectively characterize and utilize these unique building blocks in their research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. excillum.com [excillum.com]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 19. X-ray Data Collection Course [mol-xray.princeton.edu]

- 20. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Star of Medicinal Chemistry: A Technical Guide to Boc-L-cyclobutylglycine and its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint in Drug Design

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into bioactive molecules. Non-proteinogenic amino acids, such as Boc-L-cyclobutylglycine, are pivotal tools in this approach. The cyclobutyl moiety restricts the rotational freedom of the amino acid backbone, which can pre-organize a peptide or small molecule into a bioactive conformation, leading to improved binding affinity for its target. Furthermore, the incorporation of such unnatural amino acids can enhance metabolic stability by rendering the molecule less susceptible to enzymatic degradation.

This compound, a derivative of the amino acid glycine, is emerging as a valuable building block in the synthesis of complex molecular architectures for drug discovery. Its tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of potent and selective enzyme inhibitors.

Synthesis of this compound

The preparation of this compound is a fundamental step for its subsequent use in medicinal chemistry. The general principle involves the protection of the amino group of L-cyclobutylglycine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: General Synthesis of this compound

Materials:

-

L-cyclobutylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O) or tert-butoxycarbonyl chloride (Boc-Cl)

-

A suitable base (e.g., sodium carbonate, triethylamine, or sodium bicarbonate)

-

An appropriate solvent system (e.g., dioxane/water, methanol)

-

Acid for pH adjustment (e.g., potassium hydrogen sulfate solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

L-cyclobutylglycine is dissolved in a mixture of a suitable solvent (like dioxane or methanol) and an aqueous solution of a base (such as sodium bicarbonate or sodium carbonate).[1]

-

The solution is cooled in an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O), the Boc protecting agent, is added to the stirred solution.[1]

-

The reaction mixture is stirred for a specified period (e.g., 16 hours), allowing the reaction to proceed to completion.

-

The reaction mixture is then partially evaporated to remove the organic solvent.

-

The remaining aqueous solution is taken up in an organic solvent, such as ethyl acetate, and water.

-

The pH of the aqueous layer is carefully acidified to approximately pH 2 using an acid like potassium hydrogen sulfate solution.

-

The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.

-

The combined organic layers are washed with brine, dried over a drying agent like sodium sulfate, and then concentrated under reduced pressure to yield this compound.

This protocol provides a general framework, and specific reaction conditions may be optimized for yield and purity.

Application in the Synthesis of PI3Kδ Inhibitors

A significant and promising application of this compound is in the synthesis of selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers, particularly hematologic malignancies.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for cancer therapy with the potential for reduced side effects compared to pan-PI3K inhibitors.